Dapiramicin

Description

Historical Context of Dapiramicin Discovery

This compound was discovered and isolated from the fermentation broth of Micromonospora sp. SF-1917. nih.govnih.govresearchgate.net The initial studies on this new antibiotic were reported in the early 1980s, detailing the producing organism, assay methods, and fermentation process. nih.govjst.go.jp Further research focused on the isolation, physico-chemical properties, and biological characterization of Dapiramicins A and B. nih.gov The isolation source, Micromonospora, is a genus of actinobacteria known for producing a variety of bioactive secondary metabolites, including numerous antibiotics. scispace.com The discovery of this compound from Micromonospora sp. SF-1917 highlights the ongoing importance of screening diverse microbial sources for novel therapeutic compounds. scispace.comannualreviews.org

Academic Classification within Nucleoside Antibiotics

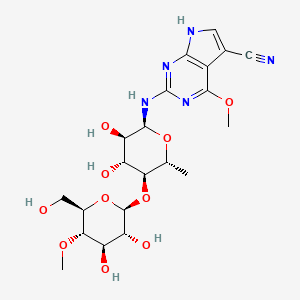

This compound is classified as a nucleoside antibiotic. nih.govpsu.edumdpi.comencyclopedia.pub Nucleoside antibiotics are a class of antimicrobial compounds that are structurally based on modified nucleosides or nucleotides. mcmaster.ca These compounds exhibit a range of biological activities. mcmaster.ca The structure of this compound includes a pyrrolopyrimidine core, which is a type of 7-deazapurine moiety characteristic of certain natural products, including other nucleoside antibiotics like toyocamycin (B1682990), tubercidin, and sangivamycin. ontosight.airesearchgate.netmdpi.comuni-saarland.deasm.org this compound A and B are described as disaccharide nucleosides, indicating the presence of a disaccharide sugar moiety attached to the nucleoside core. nih.govpsu.edu This structural feature contributes to their classification within this group of antibiotics.

Detailed Research Findings

Research into this compound has revealed specific structural features and biological activities. This compound B, for instance, is characterized by a pyrrolopyrimidine core substituted with functional groups including a methoxy (B1213986) group, a carbonitrile group, and a disaccharide unit composed of two glucose units, one of which is methylated. ontosight.ai This complex glycosylation pattern is a notable aspect of its structure. ontosight.ai

Studies have indicated that while this compound A generally shows limited in vitro activity in standard bioassays, it demonstrated effectiveness in controlling sheath blight in rice plants caused by Rhizoctonia solani in greenhouse tests. nih.govpsu.edumdpi.comencyclopedia.pub This suggests that its activity may be more pronounced in specific biological contexts or against particular organisms. Specialized assay methods, such as HPLC and a bioassay based on the growth inhibition of fungal mycelia on a slide glass, were developed to effectively monitor this compound due to its limited activity in usual in vitro assays. nih.govjst.go.jp

The structural relationship between this compound and other pyrrolopyrimidine natural products like huimycin has also been explored, noting differences in their sugar moieties attached to the core structure. researchgate.net The biosynthesis of related compounds provides insight into the potential pathways involved in this compound production. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

67298-15-1 |

|---|---|

Molecular Formula |

C21H29N5O10 |

Molecular Weight |

511.5 g/mol |

IUPAC Name |

2-[[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]amino]-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C21H29N5O10/c1-7-15(36-20-14(31)12(29)16(32-2)9(6-27)35-20)11(28)13(30)19(34-7)26-21-24-17-10(18(25-21)33-3)8(4-22)5-23-17/h5,7,9,11-16,19-20,27-31H,6H2,1-3H3,(H2,23,24,25,26)/t7-,9-,11-,12-,13-,14-,15-,16-,19+,20+/m1/s1 |

InChI Key |

ZBQJUUDIPOFIAD-CQTPLZCRSA-N |

SMILES |

CC1C(C(C(C(O1)NC2=NC3=C(C(=CN3)C#N)C(=N2)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)NC2=NC3=C(C(=CN3)C#N)C(=N2)OC)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OC)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)NC2=NC3=C(C(=CN3)C#N)C(=N2)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)O |

Appearance |

Solid powder |

Other CAS No. |

67298-15-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dapiramicin; Antibiotic SF 1917; SF 1917; SF1917; SF-1917 |

Origin of Product |

United States |

Natural Production and Biosynthetic Pathways of Dapiramicin

Identification and Characterization of Dapiramicin-Producing Microorganisms

This compound A and B are produced by the bacterium Micromonospora sp. SF-1917. nih.govresearchgate.net This microorganism is a member of the genus Micromonospora, which belongs to the Actinomycetota phylum. amazonaws.comtandfonline.comscispace.com Micromonospora species are Gram-positive, aerobic to microaerophilic bacteria commonly found in soil. tandfonline.comscispace.com They are known for producing a variety of bioactive secondary metabolites, including antibiotics. tandfonline.comscispace.commdpi.com

Taxonomy and Cultivation of Micromonospora sp. SF-1917

Micromonospora sp. SF-1917 was identified as the producing organism for this compound. nih.govresearchgate.net The genus Micromonospora is characterized by the production of single spores directly attached to the substrate mycelium or carried on short sporophores. scispace.com Their cell walls contain meso-diaminopimelic acid and/or 3-OH-diaminopimelic acid, and their major phospholipids (B1166683) include phosphatidylethanolamine, phosphatidylinositol, and phosphatidylinositol mannosides. scispace.com

Cultivation of Micromonospora sp. SF-1917 for this compound production involves fermentation in specific media. researchgate.netsemanticscholar.org Various media compositions have been reported for the fermentation of Micromonospora strains to produce antibiotics. For instance, media containing glucose, glycerol, soluble starch, Pharmamedia, yeast extract, polypeptone, NZ-amine, and calcium carbonate have been used. semanticscholar.org Fermentation is typically carried out under aerobic conditions, often on a rotary shaker, at temperatures around 30 °C for several days. semanticscholar.org

Fermentation Strategies for this compound Production

Fermentation is a key step in the natural production of this compound. The antibiotic is isolated from the fermentation broth of Micromonospora sp. SF-1917. nih.govresearchgate.net Isolation methods have involved column chromatography using materials such as Diaion HP-20 and silica (B1680970) gel. nih.govresearchgate.net While specific detailed fermentation strategies optimized for maximal this compound production by Micromonospora sp. SF-1917 are not extensively detailed in the provided information, general approaches for Micromonospora fermentation involve cultivating the organism in liquid media under controlled conditions to promote the synthesis and accumulation of the desired secondary metabolite. semanticscholar.org

Elucidation of this compound Biosynthesis

The biosynthesis of this compound, a pyrrolopyrimidine nucleoside, involves the assembly of a pyrrolopyrimidine core and the attachment and modification of sugar moieties. ontosight.aimdpi.com Studies on the biosynthesis of related pyrrolopyrimidine nucleosides like toyocamycin (B1682990) and huimycin provide insights into potential steps involved in this compound formation. mdpi.comnih.govnih.gov

Precursor Utilization in this compound Formation (e.g., m6preQ0)

This compound is known to contain m⁶preQ₀ as its core structure. researchgate.netresearchgate.netbeilstein-journals.org m⁶preQ₀ (2-amino-4-methoxy-5-cyanopyrrolo[2,3-d]pyrimidine) is a methylated precursor related to the queuosine (B110006) biosynthesis pathway. mdpi.comresearchgate.netbeilstein-journals.org The biosynthesis of the 7-deazapurine core, common to pyrrolopyrimidines, originates from guanosine-5'-triphosphate (GTP). nih.govasm.org This multi-step pathway involves enzymes that convert GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP), then to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄), followed by conversion to 7-carboxy-7-deazaguanine (B3361655) (CDG), and finally to 7-cyano-7-deazaguanine (preQ₀). nih.govasm.org The presence of m⁶preQ₀ in this compound suggests that methylation of a preQ₀-like intermediate occurs during its biosynthesis. mdpi.comresearchgate.netbeilstein-journals.org

Proposed Enzymatic Mechanisms in Glycosylation and Methylation

This compound A and B are disaccharide nucleosides, meaning they have two sugar units attached to the pyrrolopyrimidine core. nih.govresearchgate.net this compound A, for instance, contains a 2-[4'-(4''-O-methyl-β-D-glucopyranosyl)-6'-deoxy-α-D-glucopyranosyl] moiety linked to the 2-NH₂ group of the m⁶preQ₀ core. researchgate.netresearchgate.netbeilstein-journals.org This indicates that glycosylation, the process of attaching sugar moieties, is a crucial step in this compound biosynthesis. Glycosyltransferases are the enzymes responsible for catalyzing these reactions, transferring sugar units to specific acceptor molecules. nih.govnih.govmdpi.com

The presence of a methyl group on one of the glucose units in this compound A (specifically, a 4''-O-methyl group) points to methylation as another important enzymatic step. researchgate.netresearchgate.netbeilstein-journals.org Methylation reactions in natural product biosynthesis are typically catalyzed by methyltransferases, often utilizing S-adenosyl-L-methionine (SAM) as a methyl donor. nih.govresearchgate.net While the specific enzymes involved in the glycosylation and methylation steps of this compound biosynthesis have not been fully elucidated, studies on related compounds like huimycin suggest the involvement of SAM-dependent methyltransferases and glycosyltransferases in the final stages of biosynthesis, including the attachment of sugar moieties and methylation of the base or sugar. mdpi.comnih.gov The isolation of this compound B aglycone from a different Streptomyces species suggests that the methyltransfer reaction might precede glycosylation in some pathways. mdpi.comnih.gov

Identification and Analysis of Potential Biosynthetic Gene Clusters for Pyrrolopyrimidine Nucleosides

Biosynthetic gene clusters (BGCs) encode the enzymes required for the production of secondary metabolites. jmicrobiol.or.kr While the specific biosynthetic gene cluster for this compound in Micromonospora sp. SF-1917 has not been reported as fully identified, studies on the BGCs of other pyrrolopyrimidine nucleosides like toyocamycin and huimycin provide a basis for understanding the genetic machinery involved. mdpi.comnih.govnih.gov These clusters typically contain genes encoding enzymes for the synthesis of the 7-deazapurine core, as well as genes for modifying enzymes such as glycosyltransferases and methyltransferases. mdpi.comnih.govnih.gov

Analysis of known pyrrolopyrimidine BGCs, such as the huimycin cluster, has revealed genes homologous to those involved in the early steps of 7-deazapurine biosynthesis from GTP. mdpi.comnih.gov These include genes for GTP cyclohydrolase I, CPH₄ synthase, CDG synthase, and preQ₀ synthetase. nih.gov Additionally, BGCs for nucleoside antibiotics contain genes for enzymes that attach the sugar moiety to the base. rsc.org Identifying and analyzing the this compound BGC would involve genome sequencing of Micromonospora sp. SF-1917 and using bioinformatic tools to locate gene clusters containing homologs of known genes involved in 7-deazapurine biosynthesis, glycosylation, and methylation. jmicrobiol.or.kr Such analysis could reveal the specific enzymes and regulatory elements governing this compound production. The structural similarities between huimycin and the dapiramicins suggest that their biosynthetic pathways may share common enzymatic steps and genetic organization. mdpi.comnih.gov

Chemical Synthesis and Structural Modification of Dapiramicin Analogues

Total Synthesis Methodologies for Dapiramicin Scaffolds

Total synthesis efforts for dapiramicins have focused on assembling the complex sugar moiety and coupling it with the pyrrolopyrimidine base. The first total synthesis of this compound B has been reported. researchgate.netmdpi.comresearchgate.netresearchgate.netmolaid.comkeio.ac.jplookchem.comjst.go.jpacs.orgacs.org

Strategies for Constructing the Nucleoside N-Glycoside Linkage

A key step in the synthesis of dapiramicins is the formation of the N-glycoside bond between the sugar and the pyrrolopyrimidine base. A successful strategy for constructing this linkage in the total synthesis of this compound B involved a palladium-catalyzed coupling reaction (Buchwald-Hartwig N-arylation). nii.ac.jpresearchgate.netresearchgate.netjst.go.jp This reaction was performed between a heptopyranosylamine and a bromopyrrolopyrimidine derivative. researchgate.netresearchgate.net This methodology has also been applied to the synthesis of other nucleoside antibiotics with novel heteroaryl N-glycosides. jst.go.jp Previous N-glycosylation approaches often utilized acidic conditions, which could suffer from low stereoselectivity and limited substrate scope. mdpi.comresearchgate.net

Stereoselective Approaches in this compound Synthesis

Achieving stereocontrol during the formation of the N-glycoside linkage is crucial for synthesizing the correct anomers of this compound. This compound A possesses an α-N-glycoside linkage, while this compound B has a β-N-glycoside linkage. jst.go.jpnii.ac.jp The stereoselective total synthesis of both this compound B and A has been achieved using the Buchwald-Hartwig N-arylation of glycosylamines with an aryl halide. jst.go.jpnii.ac.jp For this compound B (β-anomer), a β-glycosylamine was used. jst.go.jpnii.ac.jp For this compound A (α-anomer), an α-glycosylamine was employed, and the coupling reaction conditions, including temperature and the use of specific ligands like (S)-BINAP, were optimized to favor the formation of the α-anomer. jst.go.jpnii.ac.jp Deprotection strategies were also carefully controlled to minimize anomerization. jst.go.jpnii.ac.jp

Rational Design and Synthesis of this compound Derivatives

The rational design and synthesis of this compound derivatives aim to explore the relationship between structural modifications and biological activity, potentially leading to compounds with improved properties. Structurally modified nucleosides are a significant area of medicinal chemistry research. researchgate.netmdpi.comresearchgate.net

Investigation of Structure-Activity Relationships in Modified Nucleosides

Structure-Activity Relationship (SAR) studies are essential for understanding how changes to the this compound structure affect its biological activity. While specific detailed SAR studies solely focused on a wide range of synthetic this compound derivatives are not extensively detailed in the provided search results, the synthesis of modified nucleosides in general often involves investigating the impact of alterations to the sugar and base moieties on activity. mdpi.comnih.gov The unique N-glycoside structure of this compound, where the sugar is linked to an exocyclic nitrogen, suggests that modifications around this linkage and on the sugar and base components could significantly influence interactions with biological targets. jst.go.jpnii.ac.jpontosight.ai The pyrrolopyrimidine core itself is a modified purine (B94841) base (7-deazapurine), and modifications to this core in other nucleoside analogues have been explored for their pharmaceutical properties. researchgate.netbeilstein-journals.orgacs.org

Exploration of Chemically Modified Sugar and Base Moieties in this compound Analogues

The synthesis of this compound analogues involves exploring modifications to both the sugar and the base components. This compound A and B themselves represent variations in the sugar moiety (presence or absence of a hydroxyl group at the 6' position and methylation at the 4" position) and the anomeric configuration of the N-glycoside linkage. jst.go.jpnii.ac.jp The pyrrolopyrimidine base of this compound is related to the preQ0 base, which is a methylated derivative of the 7-deazapurine core. beilstein-journals.orgresearchgate.net The biosynthesis of related compounds like huimycin, which shares the same chromophore as this compound, involves methylation of the preQ0 core and attachment of a sugar moiety. beilstein-journals.orgresearchgate.net This suggests that modifications to the methylation pattern or other substituents on the pyrrolopyrimidine base could be explored synthetically. Modifications to the sugar moiety, such as altering the sugar type, stereochemistry, or introducing functional groups, are common strategies in nucleoside analogue synthesis to modulate biological activity and pharmacokinetic properties. mdpi.comresearchgate.netnih.gov

Mechanistic Investigations of Dapiramicin Biological Activity

Studies on the Molecular Basis of Dapiramicin Action in Target Organisms

While detailed molecular mechanisms for this compound are not extensively described in the provided search results, the compound's structure, featuring a pyrrolopyrimidine core and a disaccharide moiety, suggests potential interactions with biological targets such as proteins or nucleic acids that could underlie its activity. ontosight.ai this compound contains a methylated prequeuosine base as its core, linked to a disaccharide moiety. researchgate.net This structural feature, particularly the presence of a 7-deazaguanine (B613801) derivative (related to prequeuosine), hints at potential interactions with cellular processes involving such modified nucleosides. researchgate.netnih.govasm.org 7-deazapurines are analogs of nucleosides that play multifaceted roles in the molecular biology of DNA and tRNA, influencing processes like translation efficiency and codon-anticodon interactions. nih.govasm.org They are also found in biologically active natural products, underscoring their involvement in molecular interactions within organisms. nih.govasm.org

Analysis of Cellular Processes Perturbed by this compound B (e.g., Cell Wall Synthesis Interference)

Specific studies detailing how this compound B perturbs cellular processes like cell wall synthesis are not explicitly present in the provided search results. However, the broader class of pyrrolopyrimidine compounds, to which this compound B belongs, has been explored for antimicrobial, antiviral, and anticancer properties. ontosight.ai Interference with cell wall synthesis is a common mode of action for many antibiotics, particularly those targeting bacterial and fungal pathogens. libretexts.orgcreative-biolabs.comsigmaaldrich.com Antibiotics can inhibit peptidoglycan synthesis, a crucial component of bacterial cell walls, leading to compromised structural integrity and osmotic lysis. libretexts.orgcreative-biolabs.comsigmaaldrich.com While some antibiotics like Daptomycin are known to inhibit cell wall synthesis by interfering with membrane microdomains and the function of associated enzymes, this specific mechanism has not been directly attributed to this compound B in the provided text. nih.govnih.govdrugbank.com this compound B has shown antifungal activity against Rhizoctonia solani. nih.govencyclopedia.pub Antifungal agents can act by various mechanisms, including creating pores in the cell membrane, disrupting cell wall synthesis, or interfering with other essential cellular processes. nih.govmdpi.com

Development of Specialized Bioassays for this compound Activity Assessment

Due to the observation that this compound exhibited essentially no in vitro activity in usual bioassays, two specific assay methods were developed for its assessment: HPLC and a new bioassay based on the growth inhibition of fungal mycelia on a slide glass. researchgate.netnih.govjst.go.jp This highlights the necessity of developing specialized bioassays when standard methods are not suitable for evaluating the activity of a compound. immunogenicitysummit.com Bioassays are crucial for screening the activity of compounds and investigating their mechanism of action. ontosight.aiimmunogenicitysummit.com The development of a bioassay measuring the inhibition of fungal mycelial growth on a slide glass indicates a focus on its antifungal properties, particularly relevant given its effectiveness against Rhizoctonia solani. researchgate.netnih.govencyclopedia.pubnih.govjst.go.jp

Agro Biological Applications of Dapiramicin

Evaluation of Dapiramicin Efficacy in Plant Disease Control

Research into this compound's agro-biological utility has primarily centered on its ability to manage fungal diseases that impact important crops.

Control of Rice Sheath Blight Caused by Rhizoctonia solani

This compound A has shown strong efficacy in controlling rice sheath blight, a significant disease caused by the fungal pathogen Rhizoctonia solani. Studies conducted in vivo have indicated that this compound A exhibits activity against this pathogen that is equivalent to that of validamycin, a recognized standard for rice sheath blight control. psu.edu

Further evaluation in greenhouse settings has confirmed the effectiveness of this compound A against Rhizoctonia solani, highlighting its potential as a protective agent for rice plants against this destructive disease. capes.gov.br

Research findings comparing this compound A and validamycin against rice sheath blight in vivo:

| Compound | Efficacy Against Rice Sheath Blight (Rhizoctonia solani) (in vivo) | Comparison to Standard (Validamycin) |

| This compound A | Strong activity | Equivalent to standard |

| Validamycin | Standard control | - |

Broad-Spectrum Antifungal Activity against Phytopathogenic Fungi (e.g., Pyricularia, Botrytis)

While the efficacy of this compound A against Rhizoctonia solani is well-documented in the provided literature, specific detailed research findings on its broad-spectrum antifungal activity against a wide range of other phytopathogenic fungi, such as Pyricularia (e.g., Pyricularia oryzae, causing rice blast) and Botrytis (e.g., Botrytis cinerea, causing grey mould), are not explicitly detailed within the scope of the provided search results. psu.educapes.gov.br The literature confirms that other antibiotics and biocontrol agents demonstrate broad-spectrum antifungal activities against various plant pathogens, including Rhizoctonia solani, Magnaporthe oryzae (anamorph of Pyricularia oryzae), and Botrytis cinerea. frontiersin.orgnih.gov However, direct evidence of this compound's efficacy against Pyricularia or Botrytis is not present in the provided information.

Methodological Advances in In Vitro and Greenhouse Efficacy Testing

The evaluation of this compound's efficacy has necessitated the development of specific testing methodologies, particularly due to its unique biological properties. Although this compound A generally exhibits no activity in vitro when using usual bioassays, it has proven very effective in greenhouse tests against rice sheath blight. capes.gov.br This discrepancy led to the development of alternative assay methods for this compound. nih.gov

Two specific assay methods were developed to address the limitations of traditional in vitro bioassays for this compound: High-Performance Liquid Chromatography (HPLC) and a novel bioassay based on the growth inhibition of fungal mycelia on a slide glass. nih.gov These methods have been crucial for the isolation, characterization, and study of this compound, enabling researchers to assess its activity despite the lack of response in standard in vitro tests. nih.gov

Greenhouse testing has been a critical component in evaluating this compound's effectiveness, particularly for diseases like rice sheath blight. capes.gov.br Greenhouse experiments provide a more realistic environment than in vitro studies for assessing the performance of antifungal agents against plant pathogens under conditions that simulate agricultural settings. mdpi.comnih.govmdpi.com Methodological approaches in greenhouse testing often involve artificial inoculation of plants with the pathogen and subsequent application of the test compound to evaluate disease incidence and severity compared to control groups. cabidigitallibrary.orgplantprotection.plscielo.org.mx The development and application of these specialized in vitro and greenhouse testing methods have been fundamental to understanding the agro-biological potential of this compound.

Advanced Research Methodologies and Future Directions in Dapiramicin Studies

Application of Advanced Genomic and Metagenomic Approaches for Novel Dapiramicin Discovery

Genomic and metagenomic approaches offer powerful tools for identifying novel biosynthetic gene clusters (BGCs) responsible for producing natural products like this compound. These methods allow for the investigation of the total genetic potential within microbial communities, including uncultured microorganisms, which represent a vast and underexplored source of bioactive compounds. nih.govnih.govresearchgate.net

By sequencing the genomes of known this compound producers, such as Micromonospora species SF-1917 nih.gov, researchers can identify the specific BGCs involved in this compound biosynthesis. Analysis of these clusters can reveal insights into the enzymes and pathways involved, potentially enabling the prediction and discovery of novel this compound analogues or related nucleoside antibiotics. mdpi.com

Metagenomics extends this capability to entire microbial communities found in diverse environments (e.g., soil, marine sediments, host microbiomes) without the need for culturing individual organisms. nih.govnih.govresearchgate.net By extracting and sequencing DNA directly from environmental samples, researchers can access the genetic information of the "uncultured majority". nih.gov Bioinformatic tools are then used to mine these vast datasets for sequences homologous to known antibiotic BGCs or for novel clusters with similar genetic architecture. nih.govmdpi.com Functional metagenomics, another approach, involves cloning fragments of metagenomic DNA into expression hosts and screening for desired bioactivities, such as antimicrobial activity, which can lead to the discovery of novel compounds and their encoding genes. nih.gov

The integration of genomic and metagenomic data with advanced bioinformatics allows for the prediction of chemical structures encoded by identified BGCs, guiding the search for novel compounds with this compound-like activity. mdpi.com This in silico discovery process can significantly accelerate the identification of promising candidates from complex microbial sources.

High-Throughput Screening Platforms for Identifying Bioactive this compound Analogues

High-throughput screening (HTS) platforms are essential for rapidly evaluating large libraries of compounds for desired biological activity. In the context of this compound research, HTS can be employed to identify novel bioactive analogues or compounds that interact with the same biological targets as this compound. dewpointx.commdpi.com

HTS involves miniaturized assays conducted in multi-well plates, allowing for the simultaneous testing of thousands to millions of compounds. assay.works For identifying this compound analogues, cell-based assays using target pathogens or biochemical assays targeting specific enzymes involved in nucleoside metabolism could be utilized. mdpi.com Automated liquid handling systems, robotics, and advanced detection technologies (e.g., fluorescence, luminescence) enable the rapid execution and analysis of these screens. dewpointx.comassay.works

The output of HTS campaigns is typically a list of "hits" – compounds that show activity above a defined threshold. assay.works These hits then undergo secondary screening and validation to confirm their activity and rule out false positives. assay.works HTS can be applied to libraries of synthetic compounds, natural product extracts, or fractions derived from microbial fermentation, including potential producers of this compound analogues. mdpi.com

Recent advancements in HTS include phenotypic screening, which assesses the effect of compounds on cellular phenotypes rather than specific molecular targets, and the integration of artificial intelligence and machine learning for data analysis and the prioritization of compounds for testing. dewpointx.comnih.gov These developments can enhance the efficiency and success rate of identifying bioactive molecules, including potential this compound analogues.

Exploration of Underexplored Microbial Sources for Nucleoside Antibiotics (e.g., Micromonospora Genus)

While Streptomyces has historically been a prolific source of antibiotics, including many nucleoside antibiotics, there is growing interest in exploring underexplored microbial genera for novel bioactive compounds. frontiersin.org The genus Micromonospora, a group of rare actinobacteria, has been recognized as a significant producer of antibiotics, with almost 700 antibiotic compounds reported from this genus. researchgate.net

Micromonospora species SF-1917 has been reported to produce dapiramicins A and B. nih.gov This highlights the potential of Micromonospora as a source for this compound and related nucleoside antibiotics. Exploring diverse environments, such as soil, aquatic habitats, and plant microbiomes, can yield novel Micromonospora strains with unique biosynthetic capabilities. frontiersin.orgresearchgate.netsjtu.edu.cnresearchgate.net

Techniques for isolating rare actinobacteria, including specific pretreatment methods and isolation media, are crucial for accessing this underexplored resource. researchgate.net Following isolation, genomic analysis can reveal the presence of cryptic or silent BGCs that are not expressed under standard laboratory conditions but have the potential to produce novel metabolites. mdpi.comfrontiersin.org Activation of these silent clusters through various strategies can lead to the discovery of new nucleoside antibiotics. mdpi.com

The exploration of Micromonospora and other rare actinobacteria, coupled with advanced screening and genomic techniques, represents a promising avenue for discovering novel nucleoside antibiotics with potentially distinct properties and mechanisms of action compared to existing drugs. frontiersin.orgresearchgate.net

Computational and Structural Biology Approaches in this compound Design and Optimization

Computational and structural biology play increasingly important roles in the design and optimization of bioactive molecules, including antibiotics like this compound. These approaches can provide insights into the three-dimensional structure of this compound, its interactions with biological targets, and guide the rational design of analogues with improved potency, specificity, or pharmacokinetic properties. nih.govduke.eduacm.orgplos.org

Structural biology techniques, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy, can determine the precise 3D structure of this compound and its target molecules (e.g., enzymes involved in nucleotide synthesis or ribosomal components). This structural information is invaluable for understanding the molecular basis of this compound's activity and for guiding modifications to the molecule.

Computational approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can predict how this compound interacts with its target and how modifications to its structure might affect binding affinity and biological activity. duke.eduacm.org In silico screening of virtual libraries of this compound analogues can help prioritize promising candidates for synthesis and experimental testing.

Protein design algorithms, often integrated with structural information, can be used to design or modify target proteins to study their interaction with this compound or to develop resistance mechanisms in silico. duke.eduacm.orgplos.orglatentlabs.com This can provide valuable insights into potential resistance pathways and inform the design of analogues that can overcome these mechanisms.

The combination of structural determination and computational modeling allows for a rational and iterative approach to this compound design and optimization, moving beyond random screening towards the targeted creation of improved therapeutic candidates. nih.govduke.eduplos.org

Q & A

Basic Research Questions

Q. What structural features differentiate Dapiramicin A and B, and how do these influence their bioactivity?

- Methodology : Structural elucidation of this compound A and B involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to identify glycosylation patterns. Comparative bioactivity assays (e.g., in vitro antifungal testing against Rhizoctonia solani) reveal that the α-configured 6′-deoxy-α-D-glucose in this compound A (disaccharide IV) confers significantly higher antifungal activity compared to the β-D-glucose in this compound B .

- Data Interpretation : Activity differences highlight the critical role of sugar moiety stereochemistry in target interactions.

Q. What biosynthetic pathways are involved in this compound production in Micromonospora?

- Methodology : Gene cluster analysis (e.g., identifying huiC, a SAM-dependent methyltransferase) combined with isotopic labeling and enzymatic assays clarifies the pathway. Methylation of preQ0 and glycosyltransferase-mediated attachment of disaccharides are key steps .

- Key Findings : The methylation step at the O6 position of the pyrrolopyrimidine core is essential for bioactivity, as shown in huimycin biosynthesis .

Advanced Research Questions

Q. What challenges arise in the total synthesis of this compound B, and what strategies have been employed to overcome them?

- Methodology : Multi-step synthesis routes, such as Nishimura’s Mannich reaction or Carell’s cycloaddition approach, address regioselectivity and stereochemical control. Key challenges include installing the β-D-glucose moiety and ensuring glycosidic bond stability .

- Innovation : Recent optimizations use α-brominated 3-phthalimidopropanal intermediates to streamline the synthesis of labeled derivatives for NMR studies .

Q. How can structural modifications of this compound’s glycosidic moieties enhance its antifungal efficacy?

- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied sugar units (e.g., 4′-methyl-β-D-glucose substitutions) and testing their activity in plant disease models. High-performance liquid chromatography (HPLC) and circular dichroism (CD) validate structural integrity .

- Contradiction Analysis : Discrepancies in reported bioactivities across studies may stem from differences in assay conditions (e.g., pH, solvent systems), necessitating standardized protocols .

Q. What molecular mechanisms underlie this compound’s interaction with bacterial riboswitches?

- Methodology : X-ray crystallography and surface plasmon resonance (SPR) assays map binding interactions between this compound and preQ1 riboswitch domains. Computational modeling (e.g., molecular dynamics simulations) predicts conformational changes in mRNA terminator stems .

- Validation : Competitive binding assays with m6preQ0 analogs confirm specificity for riboswitch pockets .

Data Contradiction and Reproducibility

Q. How can researchers reconcile discrepancies in reported bioactivity data for this compound analogs?

- Methodology : Cross-study comparisons must account for variables such as microbial strain variability, assay endpoints (e.g., MIC vs. IC50), and purity verification (e.g., via HPLC-UV/Vis). Systematic reviews using PRISMA guidelines ensure comprehensive data aggregation .

- Example : this compound A’s higher activity in sheath blight trials may reflect pathogen-specific sensitivity rather than structural superiority, emphasizing the need for pathogen-specific assay designs .

Experimental Design Guidelines

Q. What analytical techniques are critical for validating this compound’s structural purity in synthetic studies?

- Methodology : Combine high-resolution mass spectrometry (HRMS) with 2D-NMR (e.g., HSQC, COSY) to confirm glycosidic linkages. Purity ≥95% should be verified via HPLC with diode-array detection (DAD) .

- Best Practices : Follow ICH Q2B validation guidelines for linearity, precision, and accuracy in analytical methods .

Ethical and Reporting Standards

Q. How should researchers document this compound-related methodologies to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.